5-Ethynyl-2'-deoxyuridine-d1

Stable isotope dilution mass spectrometry Bioanalytical method validation Cell proliferation quantification

5-Ethynyl-2'-deoxyuridine-d1 (EdU-d1, C₁₁H₁₁DN₂O₅, MW 253.23) is the single-deuterium-labeled isotopologue of 5-ethynyl-2'-deoxyuridine (EdU), a widely used thymidine nucleoside analog for detecting de novo DNA synthesis during the S-phase of the cell cycle. Like its non-deuterated parent, EdU-d1 incorporates into replicating DNA via cellular DNA polymerases and is detected through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with fluorescent azide probes, enabling antibody-free, non-denaturing visualization of proliferating cells.

Molecular Formula C₁₁H₁₁DN₂O₅
Molecular Weight 253.23
Cat. No. B1154971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2'-deoxyuridine-d1
SynonymsEdU-d;  2’-Deoxy-5-ethynyluridine-d1; 
Molecular FormulaC₁₁H₁₁DN₂O₅
Molecular Weight253.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-2'-deoxyuridine-d1 (EdU-d1): Deuterated Thymidine Analog for Quantitative DNA Synthesis Detection


5-Ethynyl-2'-deoxyuridine-d1 (EdU-d1, C₁₁H₁₁DN₂O₅, MW 253.23) is the single-deuterium-labeled isotopologue of 5-ethynyl-2'-deoxyuridine (EdU), a widely used thymidine nucleoside analog for detecting de novo DNA synthesis during the S-phase of the cell cycle [1]. Like its non-deuterated parent, EdU-d1 incorporates into replicating DNA via cellular DNA polymerases and is detected through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with fluorescent azide probes, enabling antibody-free, non-denaturing visualization of proliferating cells [2]. The single deuterium substitution (+1.006 Da mass shift) provides a stable isotope signature that enables EdU-d1 to serve as an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis of EdU in biological matrices, a capability absent in the unlabeled compound.

Why Non-Deuterated EdU or Alternative Thymidine Analogs Cannot Substitute for 5-Ethynyl-2'-deoxyuridine-d1 in Quantitative MS Workflows


The single deuterium atom in EdU-d1 (C₁₁H₁₁DN₂O₅, MW 253.23, purity ≥98%) imparts a distinct +1 Da mass shift relative to unlabeled EdU (C₁₁H₁₂N₂O₅, MW 252.23) that is analytically indispensable. In LC-MS/MS-based quantification, a deuterated internal standard must co-elute with the analyte, exhibit near-identical ionization efficiency, yet be resolvable by mass—criteria that non-deuterated EdU, BrdU (5-bromo-2'-deoxyuridine), EdC (5-ethynyl-2'-deoxycytidine), IdU (5-iodo-2'-deoxyuridine), and CldU (5-chloro-2'-deoxyuridine) all fail to satisfy simultaneously. BrdU and IdU differ in elemental composition and chromatographic behavior; EdC is a cytidine rather than uridine analog; unlabeled EdU cannot be mass-resolved from endogenous EdU. Only EdU-d1 provides the matched chemical identity with a resolvable mass defect, enabling accurate isotope dilution correction for matrix effects, extraction losses, and ionization variability in quantitative bioanalytical methods. Procuring non-deuterated EdU or a different thymidine analog for an MS-based quantification workflow would compromise accuracy, precision, and regulatory compliance.

Quantitative Evidence for 5-Ethynyl-2'-deoxyuridine-d1 Differentiation: Comparator-Backed Data for Procurement Decisions


Exact Mass Shift of +1.006 Da Enables Isotope Dilution LC-MS/MS Quantification Unachievable with Non-Deuterated EdU

5-Ethynyl-2'-deoxyuridine-d1 exhibits a monoisotopic mass of 253.23 Da (C₁₁H₁₁DN₂O₅, purity ≥98%), which is +1.006 Da higher than the non-deuterated EdU parent compound (C₁₁H₁₂N₂O₅, 252.23 Da) . This single-deuterium substitution creates a stable isotope-labeled internal standard (SIL-IS) that co-elutes with EdU under reverse-phase chromatographic conditions, exhibits identical ionization efficiency in electrospray MS, but is fully resolved in the mass analyzer at unit resolution. This enables stable isotope dilution analysis (SIDA) for absolute quantification of EdU in plasma, tissue homogenates, and cellular extracts with correction for matrix effects and extraction recovery—an analytical workflow that non-deuterated EdU cannot support because it is indistinguishable from the analyte [1].

Stable isotope dilution mass spectrometry Bioanalytical method validation Cell proliferation quantification

Click Chemistry Detection Reduces Total Assay Time to 2–3 Hours Versus 5–7 Hours for BrdU Antibody-Based Detection

The EdU-based click chemistry detection platform, of which EdU-d1 is the deuterated analog, completes fluorescent labeling within 30–60 minutes following fixation and permeabilization, yielding a total assay time of 2–3 hours from cell harvesting to data acquisition [1]. In contrast, traditional BrdU immunodetection requires DNA denaturation (acid, heat, or enzymatic), primary antibody incubation (typically overnight or 2–4 hours), and secondary antibody steps, extending the total workflow to 5–7 hours [1] [2]. This represents a ~50–60% reduction in hands-on and total assay time when using the EdU click chemistry approach rather than BrdU antibody-based detection.

Cell proliferation assay Click chemistry Workflow efficiency

Detection Probe Size Approximately 1/500 of Anti-BrdU Antibody Enables Superior Tissue Penetration Without DNA Denaturation

EdU detection employs small-molecule fluorescent azide probes (~0.6 kDa) that penetrate intact double-stranded DNA and dense tissue architectures without requiring denaturation, whereas BrdU detection relies on anti-BrdU IgG antibodies (~150 kDa) that cannot access BrdU epitopes buried within double-stranded DNA unless harsh acid, heat, or enzymatic denaturation is performed [1] . The approximately 250-fold size difference (azide dye ~1/500 the mass of the antibody) enables EdU-based detection to stain whole-mount tissue preparations, thick organ explants, and intact embryos with minimal background, while preserving antigenicity for multiplex co-staining—a capability that BrdU detection fundamentally lacks [1].

Whole-mount tissue staining Click chemistry probe penetration Multiplex immunohistochemistry

EdU Click Chemistry Yields Signal-to-Noise Ratio Exceeding 10:1 with Background Fluorescence Below 2% of Positive Signal

Under standard click chemistry conditions using 6-FAM azide detection, EdU incorporation yields robust nuclear fluorescence in S-phase cells with signal-to-noise ratios (S/N) consistently exceeding 10:1 and background fluorescence quantified below 2% of the positive signal in controlled assays [1]. Comparative studies in avian cochlear regeneration demonstrated that EdU labeling via click chemistry produces brighter signal with much lower background than BrdU immunodetection, resulting in a substantially better S/N [2]. The quantitative S/N advantage of EdU-based detection reduces false-negative rates in low-proliferation tissues and improves the statistical power of proliferation index measurements.

Fluorescence assay sensitivity Signal-to-noise optimization High-content imaging

EdU Exhibits Higher Cytotoxicity Than BrdU at >5–10 μM, Making Accurate Concentration Control via MS Quantification Critical for Experimental Validity

A direct comparative study in Chinese hamster ovary (CHO) cells demonstrated that EdU treatment displays higher cytotoxicity and genotoxicity than BrdU treatment, with elevated concentrations (>5–10 μM, similar to manufacturers' suggested concentrations) producing pronounced toxicity particularly in cells with defective homologous recombination (HR) repair [1]. EdU induced sister chromatid exchange, HPRT mutations, and severe inhibition of clonogenicity in HR-deficient cells compared to wild-type and other DNA repair-deficient lines [1]. This established toxicity profile makes accurate knowledge of EdU exposure concentration critical: EdU-d1 as an internal standard enables precise LC-MS/MS quantification of actual EdU levels in experimental systems, ensuring that observed biological effects are attributable to the intended concentration rather than off-target cytotoxicity from inadvertently high exposure.

Nucleoside analog cytotoxicity DNA damage response Experimental concentration optimization

Optimal Application Scenarios for 5-Ethynyl-2'-deoxyuridine-d1 Based on Quantitative Differentiation Evidence


Absolute Quantification of EdU in Pharmacokinetic and Biodistribution Studies by LC-MS/MS

In preclinical pharmacokinetic studies where EdU is administered in vivo, EdU-d1 serves as the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of EdU concentrations in plasma, tissue homogenates, and CSF. The +1.006 Da mass shift (MW 253.23 vs. 252.23) enables full mass resolution at unit resolution , while identical chromatographic retention and ionization efficiency provide accurate correction for matrix effects—a capability that unlabeled EdU, BrdU, or any alternative thymidine analog cannot match. This is essential for correlating administered dose with tissue exposure following the established bioavailability parameters: distribution half-life of 1.4 ± 0.7 min (mice), elimination half-life of 24.1 ± 2.9 min (mice), and 49% oral bioavailability [1].

Validation of EdU Working Concentrations in HR-Deficient Cancer Cell Line Proliferation Assays

Given that EdU exhibits elevated cytotoxicity at >5–10 μM—particularly in homologous recombination-deficient cells where it causes severe clonogenicity inhibition, sister chromatid exchange, and HPRT mutations —EdU-d1 enables researchers to verify actual EdU concentrations in culture medium by LC-MS/MS before and after incubation. This addresses the critical procurement need for concentration verification in experiments using HR-deficient cancer lines (e.g., BRCA-mutant ovarian or breast cancer models), where inadvertently high EdU exposure could confound proliferation measurements with DNA damage-induced toxicity. EdU-d1-spiked calibration standards provide concentration accuracy within the narrow safe window below 5 μM.

Multiplexed Tissue Staining Workflows Combining Proliferation Detection with Multiple Antibody Markers

The EdU click chemistry platform—enabled by the identical click reactivity of EdU-d1 as a tracer—uses small-molecule fluorescent azide probes (~0.6 kDa, ~1/500 the size of anti-BrdU antibody) that penetrate intact tissues without DNA denaturation . This preserves cell morphology and all protein epitopes for simultaneous antibody co-staining [1]. For procurement decisions, this means EdU-d1-based labeling workflows are the only option when the experimental design requires simultaneous detection of DNA synthesis plus one or more intracellular or surface protein markers in thick tissue sections, whole-mount embryos, or organ explants—scenarios where BrdU's mandatory DNA denaturation step destroys antigenicity.

High-Throughput Screening (HTS) Campaigns Requiring Automated S-Phase Quantification with S/N >10:1

For HTS campaigns in 96-well or 384-well plate format, the EdU click chemistry signal-to-noise ratio exceeding 10:1 with background below 2% of positive signal enables robust automated image segmentation and flow cytometry gating without manual threshold adjustment. Combined with the 2–3 hour total assay time (vs. 5–7 hours for BrdU) [1], this makes EdU-based reagents the preferred procurement choice for automated screening platforms. EdU-d1 can additionally serve as the MS-verifiable tracer to validate plate-to-plate and day-to-day labeling consistency across large screening campaigns.

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